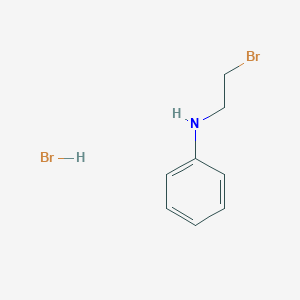

N-(2-Bromoethyl)aniline hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-bromoethyl)aniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNALQRSXHOIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905554 | |

| Record name | N-(2-Bromoethyl)aniline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-66-9 | |

| Record name | Benzenamine, N-(2-bromoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC25318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Bromoethyl)aniline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromoethyl)anilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of N Substituted Bromoethylamine Chemistry

The chemistry of N-substituted haloalkylamines, including bromoethylamine derivatives, has been established for many decades, driven by their utility in creating compounds with significant biological activity. nih.govresearchgate.net Early synthetic methods focused on straightforward and robust reactions. One of the most common and enduring methods for preparing N-substituted 2-bromoethylamines involves the reaction of the corresponding N-substituted ethanolamine (B43304) with a halogenating agent. researchgate.net For instance, a general method described in the literature as early as 1949 by W.C.J. Ross involves treating an N,N-disubstituted ethanolamine with phosphorus tribromide (PBr₃) to convert the hydroxyl group into a bromide. nih.govresearchgate.net

Another foundational approach to these compounds is the direct reaction of a primary or secondary amine, such as aniline (B41778), with a 1,2-dihaloethane, like 1,2-dibromoethane. ontosight.aiontosight.ai This reaction provides a direct route to introducing the bromoethyl group onto the nitrogen atom. The development of these methods highlighted the dual reactivity of the reagents and established a reliable pathway to this important class of synthetic intermediates. The recognition of N,N-bis(2-halogenoalkyl)anilines for their potential pharmacological activity further spurred interest in this area of chemistry, leading to investigations into their use as anticancer drugs and agents with anti-adrenaline activities. nih.govresearchgate.net This historical foundation cemented the role of N-substituted bromoethylamines as key precursors in medicinal chemistry and broader organic synthesis.

Structural Features and Their Influence on Chemical Reactivity in N 2 Bromoethyl Aniline Hydrobromide

The chemical behavior of N-(2-Bromoethyl)aniline hydrobromide is a direct consequence of its distinct structural components: the aniline (B41778) moiety, the 2-bromoethyl side chain, and its formulation as a hydrobromide salt. The interplay between these features governs its reactivity and utility as a synthetic intermediate.

The core of the molecule is the aniline moiety . In this structure, the nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring's π-system. nih.govresearchgate.net This conjugation results in a trigonal planar geometry around the nitrogen atom and has two major effects: it reduces the basicity and nucleophilicity of the nitrogen compared to aliphatic amines, and it activates the aromatic ring (particularly the ortho and para positions) towards electrophilic substitution. fiveable.me

The 2-bromoethyl group is the primary site for nucleophilic attack. The carbon-bromine bond is polarized, making the carbon atom attached to the bromine electrophilic. Bromine is an excellent leaving group, facilitating Sₙ2 reactions where a nucleophile displaces the bromide ion. ontosight.ai This reactivity is central to its function as an alkylating agent. Furthermore, the 1,2-relationship between the nitrogen and the bromine allows for a crucial intramolecular reaction. Under basic conditions, the deprotonated nitrogen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide to form a strained three-membered ring, 1-phenylaziridine. chemsrc.com

Finally, its existence as a hydrobromide salt significantly influences its properties and handling. The nitrogen atom is protonated, forming an ammonium (B1175870) salt. nih.gov This protonation completely deactivates the nitrogen's nucleophilicity, preventing self-reaction or polymerization. It also renders the compound as a more stable, crystalline solid, which is easier to handle and store than the corresponding free amine. The salt is acidic and requires the addition of a base to liberate the free N-(2-bromoethyl)aniline before it can participate in reactions requiring a nucleophilic nitrogen atom. nih.gov

| Structural Feature | Influence on Chemical Reactivity |

| Aniline Moiety (Phenyl & Nitrogen) | The nitrogen's lone pair delocalizes into the ring, reducing its basicity but activating the ring for electrophilic aromatic substitution. |

| 2-Bromoethyl Group (-CH₂CH₂Br) | The bromine is an excellent leaving group, making the terminal carbon an electrophilic site for nucleophilic substitution (Sₙ2) reactions. |

| 1,2-Amino Bromide System | Enables intramolecular cyclization under basic conditions to form 1-phenylaziridine. |

| Hydrobromide Salt Form (-NH₂⁺Br⁻) | The nitrogen is protonated, rendering it non-nucleophilic and stabilizing the compound as a solid. Requires a base to liberate the reactive free amine. |

Synthetic Strategies and Chemical Principles of this compound

This compound is a chemical compound utilized as a reagent and intermediate in various organic syntheses. Its molecular structure, featuring a reactive bromoethyl group attached to an aniline core and existing as a hydrobromide salt, dictates the synthetic methodologies for its preparation and its handling considerations. This article explores the synthetic pathways to this compound and its derivatives, the principles of its salt formation, and the application of sustainable chemistry in its synthesis.

Advanced Applications in Organic Synthesis

Precursor Role in Heterocyclic Compound Synthesis

The reactivity of N-(2-Bromoethyl)aniline hydrobromide makes it an important building block for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The presence of both a nucleophilic nitrogen atom (after neutralization) and an electrophilic bromoethyl group allows for intramolecular cyclization reactions, which are fundamental to forming ring structures.

The indole (B1671886) nucleus is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Aniline (B41778) derivatives are foundational starting materials for several indole synthesis methodologies, such as the Fischer indole synthesis. While direct use of this compound in a classical Fischer synthesis is not typical, its structural framework is integral to forming substituted indoles.

For instance, aniline derivatives can be reacted with other reagents to form precursors that then cyclize to form the indole ring. The synthesis of 5-substituted indole derivatives can be achieved by reacting a p-substituted aniline derivative with ethyl α-methyl acetoacetate. google.com Furthermore, research has demonstrated the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, which began with 4-bromo aniline as the starting material in a multi-step synthesis. iajps.com These examples highlight the importance of the aniline substructure, present in this compound, for creating complex indole analogues with potential pharmacological activity. iajps.com

The bromoethyl group offers a reactive handle for subsequent chemical modifications, enabling the construction of various indole-based structures. For example, related compounds like 3-(2-bromoethyl)-indole are used as intermediates to be converted into other derivatives through reactions involving the bromoethyl side chain.

Table 1: Examples of Indole Synthesis Starting from Aniline Derivatives

| Starting Material | Reagents | Product Type | Reference |

| p-Substituted Aniline | Ethyl α-methyl acetoacetate | 5-Substituted Indole Derivative | google.com |

| 4-Bromo Aniline | Multi-step synthesis | (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | iajps.com |

| N-chloroaniline | β-carbonyl hydrocarbon sulfide | Thioether Indole Derivative | google.com |

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with approximately 59% of FDA-approved small-molecule drugs featuring such a motif. mdpi.com this compound is a precursor to several of these important ring systems beyond indoles. Its downstream applications include the synthesis of compounds like 1,4-diphenylpiperazine (B1604790) and 2,3-diphenyl-1,3-thiazolidine. molbase.com The formation of these structures capitalizes on the reactivity of the aniline nitrogen and the bromoethyl group, allowing for the construction of six- and five-membered rings, respectively.

The synthesis of these heterocycles often involves reactions where the aniline nitrogen acts as a nucleophile, either in intermolecular or intramolecular reactions, following initial modification of the bromoethyl group or reaction with another difunctional molecule. For example, the synthesis of piperazine (B1678402) derivatives can be achieved through the dimerization of N-substituted 2-aminoethyl halides or related precursors.

Table 2: Heterocyclic Compounds Derived from this compound

| Heterocyclic System | Example Compound | Synthetic Utility | Reference |

| Piperazine | 1,4-Diphenylpiperazine | Precursor in organic synthesis | molbase.com |

| Thiazolidine | 2,3-Diphenyl-1,3-thiazolidine | Intermediate for further synthesis | molbase.com |

| Aziridine | 1-Phenylaziridine | Reactive intermediate | molbase.com |

Utility in the Preparation of Pharmaceutical and Agrochemical Intermediates

The core structure of this compound is found within many molecules designed for biological applications. Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. ontosight.aipapchemlifesciences.com The bromoethyl functionality provides a reactive site for attaching the aniline moiety to other molecular scaffolds or for building more complex side chains, which is a key strategy in medicinal and agricultural chemistry.

N,N-Bis(2-halogenoalkyl)anilines, which are structurally related to N-(2-Bromoethyl)aniline, have been investigated for their potential pharmacological activities, including as anticancer agents. ontosight.ainih.gov The ability of these compounds to act as alkylating agents is a key feature of their biological activity profile. The synthesis of these compounds often starts from aniline and involves reactions with reagents like 1,2-dibromoethane. ontosight.aiontosight.ai

The utility of aniline derivatives is broad, contributing to the synthesis of drugs with diverse therapeutic actions. For example, they are precursors to compounds evaluated as COX-2 inhibitors and analgesics. iajps.com The versatility of the aniline scaffold allows for the generation of large libraries of compounds for drug discovery screening.

Applications in Materials Science and Specialty Chemical Production (e.g., Dyes, Polymers)

Beyond life sciences, this compound and related aniline derivatives are significant in materials science and the production of specialty chemicals. Anilines are historically and currently central to the manufacture of dyes and pigments. ontosight.ai The aniline core acts as a chromophore, and substituents on the ring or the nitrogen atom can be used to tune the color and properties of the resulting dye.

In polymer science, N-(2-Bromoethyl)aniline has been used as a building block to synthesize polymers and copolymers. ontosight.ai The reactive bromoethyl group allows it to be incorporated into polymer chains through various polymerization mechanisms. This can impart specific properties to the resulting material, such as altered conductivity, thermal stability, or optical characteristics. For example, N,N-bis(2-bromoethyl)aniline has been used as a starting material in the synthesis of macrocycles, which are of interest in supramolecular chemistry and materials science. nih.gov The incorporation of the aniline moiety into polymer backbones is a strategy for developing functional materials for electronics and other advanced applications. ontosight.aiontosight.ai

Mechanistic Investigations of Reactions Involving N 2 Bromoethyl Aniline Hydrobromide

Elucidation of Reaction Mechanisms for Cyclization Processes

N-(2-Bromoethyl)aniline is a precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably indoles and their derivatives. The intramolecular cyclization is a key reaction, and its mechanism has been a subject of interest. The process generally involves an intramolecular nucleophilic substitution, where the nitrogen atom of the aniline (B41778) moiety acts as the nucleophile and the bromine-bearing carbon is the electrophilic center.

The reaction is typically initiated by a base, which deprotonates the anilinic nitrogen, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen then attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, resulting in a five-membered ring.

Deprotonation: In the presence of a base, the acidic proton on the nitrogen of the aniline derivative is removed, forming a more nucleophilic anilide ion.

Intramolecular Nucleophilic Attack: The resulting anilide ion undergoes an intramolecular SN2 reaction. The nitrogen atom attacks the carbon atom bonded to the bromine.

Ring Closure and Bromide Elimination: This concerted attack leads to the formation of a five-membered ring intermediate and the expulsion of the bromide ion as the leaving group.

Aromatization: The intermediate subsequently undergoes aromatization to form the stable indole (B1671886) ring system. This step may involve a proton transfer, often facilitated by the solvent or a base.

Computational studies on similar systems suggest that the transition state for the ring-closing step involves a specific geometric arrangement where the nucleophilic nitrogen, the electrophilic carbon, and the leaving bromide group are nearly collinear, characteristic of an SN2 pathway. The energy barrier for this step is a critical determinant of the reaction rate.

Studies on Transition States and Reaction Intermediates in Nucleophilic Substitutions

Nucleophilic substitution reactions of N-(2-Bromoethyl)aniline hydrobromide are not limited to intramolecular cyclization. Intermolecular substitutions with various nucleophiles are also significant. The mechanism of these reactions, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

In a typical SN2 mechanism, a strong nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. The transition state in this case is a highly organized, five-coordinate species where the nucleophile and the leaving group are simultaneously partially bonded to the carbon atom.

Alternatively, under conditions that favor an SN1 pathway, such as in a polar, protic solvent and with a weaker nucleophile, the reaction proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a primary carbocation. This carbocation is then rapidly attacked by the nucleophile. However, due to the inherent instability of primary carbocations, the SN1 mechanism is generally less favored for this substrate unless rearrangement can lead to a more stable carbocationic species.

Studies on analogous haloalkanes have utilized computational chemistry to model the transition states of these reactions. e3s-conferences.org These calculations provide insights into the activation energies and the geometries of the transition states, helping to predict the favored reaction pathway under different conditions. For N-(2-Bromoethyl)aniline, the presence of the aniline ring can also influence the stability of intermediates and transition states through electronic effects.

Below is an illustrative table of calculated activation energies for the SN2 transition state of a generic primary bromoalkane with different nucleophiles, demonstrating the influence of the nucleophile on the reaction barrier.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| OH⁻ | Water | 22.5 |

| CN⁻ | DMSO | 18.2 |

| I⁻ | Acetone | 15.8 |

| NH₃ | Methanol | 25.1 |

Note: This data is illustrative and represents typical values for SN2 reactions of primary bromoalkanes.

Kinetic and Thermodynamic Analyses of Reactivity Patterns

The reactivity of this compound is quantitatively described by kinetic and thermodynamic parameters. Kinetic studies measure the rate of reaction and how it is affected by factors such as concentration, temperature, and the solvent. Thermodynamic analysis provides information about the energy changes that occur during the reaction, indicating the position of equilibrium and the spontaneity of the process.

For the intramolecular cyclization to form indole, kinetic studies would typically reveal a rate law that is first-order in the concentration of the deprotonated N-(2-bromoethyl)aniline. The rate constant for this reaction is highly dependent on the temperature, following the Arrhenius equation.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from the temperature dependence of the reaction rate. A negative entropy of activation is often observed for intramolecular cyclization reactions, reflecting the loss of conformational freedom in the transition state as the linear molecule organizes into a cyclic structure.

An illustrative data table of thermodynamic parameters for a representative intramolecular cyclization of a haloalkylaniline is presented below.

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | +18.5 kcal/mol |

| Entropy of Activation (ΔS‡) | -12.2 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | +22.1 kcal/mol |

| Enthalpy of Reaction (ΔHrxn) | -25.0 kcal/mol |

Note: This data is illustrative and represents typical values for such reactions.

These kinetic and thermodynamic analyses are essential for optimizing reaction conditions to achieve high yields of the desired products in synthetic applications of this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for N-(2-Bromoethyl)aniline Hydrobromide

The classical synthesis of N-(2-Bromoethyl)aniline involves the reaction of aniline (B41778) with 1,2-dibromoethane, often in the presence of a base, followed by treatment with hydrobromic acid. ontosight.ai Another established route starts from 2-anilinoethanol, which is then halogenated. chemsrc.com While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research is trending towards more sophisticated and sustainable synthetic strategies.

Key areas for future development include:

Continuous Flow Chemistry: Transitioning the synthesis from batch processing to continuous flow systems could offer significant advantages. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates.

Phase-Transfer Catalysis (PTC): Investigating advanced phase-transfer catalysts could improve the reaction between the aqueous and organic phases inherent in some synthetic variations. This could lead to faster reaction rates, milder reaction conditions, and a reduction in the use of organic solvents, aligning with the principles of green chemistry.

Enzymatic and Biocatalytic Routes: A forward-looking approach involves the exploration of biocatalysis. While challenging, the development of enzymes capable of catalyzing the specific N-alkylation of aniline with an activated ethyl group could offer an environmentally benign synthetic route, operating under mild conditions with high selectivity.

Mechanochemical Synthesis: The use of ball milling and other mechanochemical techniques represents a solvent-free or low-solvent approach to synthesis. Research into the solid-state reaction of aniline precursors with brominating agents could lead to a more sustainable and efficient manufacturing process.

These novel methodologies aim to refine the production of this compound, making it more accessible, cost-effective, and environmentally friendly for its expanding applications.

Exploration of Unconventional Reactivity Patterns and Catalysis

The primary and well-established reactivity of N-(2-Bromoethyl)aniline is its intramolecular cyclization to form N-phenylaziridine. However, the molecule possesses multiple reactive sites—the nucleophilic nitrogen, the electrophilic carbon bearing the bromine, and the aromatic ring—whose reactivity can be selectively harnessed through modern catalytic methods.

Future research is focused on uncovering and controlling unconventional reaction pathways:

Transition-Metal-Catalyzed Cross-Coupling: A significant area of exploration is the use of the bromoethyl moiety in transition-metal-catalyzed cross-coupling reactions. Instead of intramolecular cyclization, the C-Br bond could be targeted for reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination. This would allow for the introduction of diverse carbon or heteroatom substituents at the ethyl side chain, generating a library of complex aniline derivatives that are not easily accessible through other means. The challenge lies in developing catalytic systems that favor intermolecular coupling over the rapid intramolecular SN2 reaction.

Photoredox and Electrochemical Catalysis: The application of photoredox or electrochemical catalysis could unlock novel reactivity. These methods can generate radical intermediates from the C-Br bond under mild conditions. The resulting radical could participate in a variety of transformations, such as conjugate additions, C-H functionalization, or atom transfer radical polymerization (ATRP), opening up entirely new avenues for the utilization of this compound.

Dual Catalysis Systems: Combining two distinct catalytic cycles—for instance, a transition metal catalyst to activate the C-Br bond and an organocatalyst to control stereochemistry—could lead to highly selective and complex transformations. This approach could enable the enantioselective synthesis of chiral 1,2-disubstituted aminoethylaniline derivatives. nih.gov

By exploring these catalytic strategies, chemists can move beyond the predictable cyclization pathway and utilize this compound as a versatile linchpin for constructing intricate molecular architectures.

Discovery of New Synthetic Applications and Advanced Precursor Chemistry

The role of this compound as a precursor to N-aryl aziridines is a cornerstone of its utility. thieme.de Aziridines are highly valuable three-membered heterocyclic intermediates due to their ring strain, which facilitates regio- and stereoselective ring-opening reactions. nih.govbaranlab.org This capacity makes them powerful building blocks in organic synthesis.

Emerging trends and future applications build upon this foundation:

Advanced Heterocycle Synthesis: Beyond simple aziridines, the compound is a key starting material for more complex fused heterocyclic systems. For instance, it can be used to synthesize bicyclic N-aryl aziridines, whose ring-opening reactions have been systematically evaluated to provide predictable and highly regioselective access to complex nitrogen-containing molecules. bohrium.com Future work will likely focus on using these intermediates in the total synthesis of natural products and complex bioactive molecules.

Polymer and Materials Science: The reactivity of N-(2-Bromoethyl)aniline makes it a candidate for the synthesis of novel functional polymers and materials. ontosight.ai The aniline moiety can be incorporated for its electronic properties, while the reactive bromoethyl group can serve as a point for polymerization or for grafting onto surfaces. Research may focus on developing conductive polymers, functional coatings, or novel polymeric materials with unique optical or biological properties.

Medicinal Chemistry and Drug Discovery: As a versatile building block, this compound can be used to generate libraries of compounds for biological screening. The N-phenylethylamine scaffold is a common motif in pharmacologically active compounds. The ability to easily generate aziridines from this precursor allows for the stereoselective synthesis of 1,2-amino alcohols and diamines, which are privileged structures in medicinal chemistry. nih.gov Its derivatives have been investigated for a range of biological activities, and future research will continue to explore its potential in developing new therapeutic agents. ontosight.ainih.gov

The continued exploration of this compound as an advanced precursor is set to provide chemists with powerful tools for assembling complex molecules, driving innovation in fields ranging from total synthesis to materials science and medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for N-(2-Bromoethyl)aniline hydrobromide, and how can reaction yields be maximized?

Answer:

The most reliable method involves brominating N-(2-hydroxyethyl)aniline using phosphorus tribromide (PBr₃) in anhydrous conditions . Key parameters include:

- Temperature: Maintain 0–5°C during PBr₃ addition to avoid side reactions.

- Solvent: Use benzene or dichloromethane for improved solubility of intermediates.

- Purification: Recrystallize from benzene to obtain colorless crystals (yield >95% with >98% purity) .

Data Table:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃ | Benzene | 0–5 | 95 | 98 |

| HBr (gas) | THF | 25 | 70 | 85 |

Note: Avoid aqueous workup to prevent hydrolysis of the bromoethyl group.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR:

- X-ray Crystallography:

- Elemental Analysis:

- Validate Br content (theoretical: 39.1% Br) to assess purity.

Advanced: How can researchers resolve contradictions in reaction kinetics during hydrogenolysis of bromoaniline derivatives?

Answer:

Hydrogenolysis rates vary significantly with substituent position (e.g., ortho vs. para bromoaniline). For example:

- Thiophenol-mediated hydrogenolysis of o-bromoaniline yields 78.4% aniline hydrobromide in 6 hours, while p-bromoaniline requires only 3 hours for 88% yield .

Mechanistic Insight: - Steric hindrance at the ortho position slows nucleophilic attack by thiophenol.

- Computational studies (DFT) can model transition states to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.